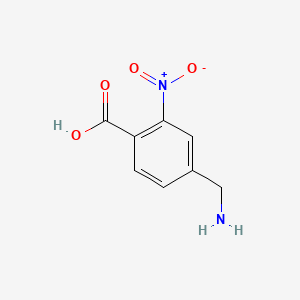

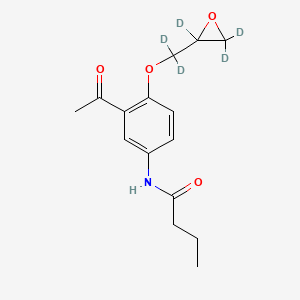

1,4,5,6-Tetrahydroxy-7-prenylxanthone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone compound found in the twig bark of Garcinia xanthochymus. It exhibits moderate cytotoxicities against various cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) . This compound has garnered significant interest due to its potential anti-cancer properties and other biological activities.

科学的研究の応用

1,4,5,6-Tetrahydroxy-7-prenylxanthone has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other xanthone derivatives.

Biology: Studied for its cytotoxic effects on various cancer cell lines.

Medicine: Investigated for its potential anti-cancer properties and moderate activities against human leukaemic HL-60 cell line.

Industry: Utilized in the development of natural product-based pharmaceuticals.

将来の方向性

Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .

作用機序

Mode of Action:

Here’s how THPX exerts its effects:

Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .

Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.

Action Environment:

Environmental factors influence THPX’s efficacy and stability:

生化学分析

Biochemical Properties

1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line

Cellular Effects

This compound shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone can be synthesized through the prenylation of 1,3,5,6-tetrahydroxyxanthone. The reaction involves the addition of a prenyl group at the C-7 position . The reaction is typically catalyzed by enzymes such as benzophenone synthase (BPS) and prenyltransferases .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources like Garcinia xanthochymus. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The compound is then purified through chromatographic techniques to achieve high purity levels.

化学反応の分析

Types of Reactions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Acylated or alkylated derivatives

類似化合物との比較

1,4,5,6-Tetrahydroxy-7-prenylxanthone is unique due to its specific prenylation at the C-7 position. Similar compounds include:

- 1,3,6,7-Tetrahydroxy-8-prenylxanthone

- 1,3,6,7-Tetrahydroxy-2-prenylxanthone

- 1,3,7-Trihydroxy-6-methoxy-8-prenylxanthone

- Paxanthone

These compounds share structural similarities but differ in their prenylation patterns and biological activities. The unique prenylation of this compound contributes to its distinct biological properties and potential therapeutic applications.

特性

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)